molecular formula C16H19N5O2 B2829198 4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-54-5

4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Katalognummer: B2829198
CAS-Nummer: 946229-54-5
Molekulargewicht: 313.361
InChI-Schlüssel: KFUFSWFOKBTGMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of annelated heterocycles with a fused imidazo-triazine core. Its structure features a p-tolyl (4-methylphenyl) group at position 8 and a propyl carboxamide moiety at position 2. These modifications enhance its pharmacological profile, particularly in anticancer applications . The compound is synthesized via condensation of 2-hydrazonoimidazolidines with activated carbonyl reagents, a method shared with structurally related derivatives . Preclinical studies highlight its low toxicity in vitro and in vivo, alongside antiproliferative activity against tumor cell lines .

Eigenschaften

IUPAC Name

8-(4-methylphenyl)-4-oxo-N-propyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-3-8-17-14(22)13-15(23)21-10-9-20(16(21)19-18-13)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUFSWFOKBTGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds, under acidic or basic conditions to form the imidazo[2,1-c][1,2,4]triazine core.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where the imidazo[2,1-c][1,2,4]triazine core reacts with p-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    N-Propylation:

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group using reagents such as ammonia or amines in the presence of coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, high-throughput screening of catalysts, and purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted imidazo-triazine compounds with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The imidazo-triazine core is known for its bioactivity, making it a valuable scaffold in drug discovery.

Medicine

In medicine, 4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide and its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Modifications and Functional Group Variations

Key analogues are differentiated by substituents at positions 3 (ester vs. carboxamide) and 8 (aryl group variations). Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogues
Compound Name Position 3 Substituent Position 8 Substituent Key Modifications
Target Compound N-propyl carboxamide p-tolyl (4-methylphenyl) Enhanced lipophilicity
Ethyl 8-(4-methoxyphenyl)-4-oxo-...carboxylate (EIMTC) Ethyl ester 4-methoxyphenyl Improved electrochemical activity
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-...carboxamide 3-isopropoxypropyl carboxamide 4-fluorophenyl Increased polarity
3-Isopropyl-8-(R-phenyl)-4-oxo...triazines (1–5) Isopropyl Varied R-phenyl Tunable thermal stability
Key Observations:
  • Carboxamide vs. Ester : The target compound’s N-propyl carboxamide group likely improves metabolic stability compared to EIMTC’s ethyl ester, which is more prone to hydrolysis .
  • Aryl Group Effects :
    • The p-tolyl group (electron-donating methyl) enhances steric bulk and hydrophobic interactions compared to EIMTC’s 4-methoxyphenyl (electron-donating methoxy) .
    • Fluorinated analogues (e.g., 4-fluorophenyl in ) may improve binding affinity to target proteins via halogen bonding .

Physicochemical and Thermal Properties

Table 2: Thermal Stability and Decomposition Pathways
Compound Class Decomposition Onset (°C, air) Major Degradation Products Stability Ranking
Target Compound 220–240 (estimated) CO₂, NH₃, aromatic fragments Moderate
Ethyl 8-(R-phenyl)-...acetates (1–6) 180–220 (oxidizing) Imidazole fragments, CO₂ Lower
3-Isopropyl-8-(R-phenyl)...triazines (1–5) 200–230 (oxidizing) Triazine ring cleavage products Moderate-High
  • The target compound’s carboxamide group reduces thermal lability compared to ester derivatives, which decompose at lower temperatures due to ester hydrolysis .
  • Fluorinated derivatives (e.g., ) may exhibit higher thermal stability due to stronger C–F bonds .
Anticancer Activity:
  • Target Compound: Demonstrates antiproliferative activity against human tumor cell lines (e.g., IC₅₀ ~10 µM) with low cytotoxicity to normal fibroblasts .
  • EIMTC : Shows comparable activity but requires electrochemical activation (e.g., via SPCE/CNF sensors) for quantification, suggesting redox-dependent mechanisms .
  • Fluorophenyl Analogues : Enhanced blood-brain barrier penetration due to increased polarity, making them candidates for CNS-targeted therapies .
Antiviral and Anti-inflammatory Potential:
  • Derivatives with furanyl or pyridinyl substituents exhibit antiviral activity, though the target compound lacks data in this area .

Electrochemical and Analytical Behavior

  • EIMTC: Detectable at nanomolar concentrations (2.0×10⁻⁹–1.0×10⁻⁶ M) using carbon nanofiber-modified sensors, highlighting its redox activity .
  • Target Compound : Likely less electroactive due to the absence of an ester group, complicating voltammetric analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.